![molecular formula C25H24N2O4 B3014466 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3-diphenylpropyl)oxalamide CAS No. 941894-18-4](/img/structure/B3014466.png)
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3-diphenylpropyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3-diphenylpropyl)oxalamide is a complex organic compound that features a unique structure combining a dihydrobenzo[b][1,4]dioxin moiety with a diphenylpropyl group linked through an oxalamide bridge
Mechanism of Action
Target of Action
Similar compounds with a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group have been found to inhibit vegfr1 , suggesting that this compound may also target similar receptors or enzymes.
Mode of Action
It’s known that the nucleophilic attack of nitrogen atom of 2,3-dihydro-1,4-benzodioxin-6-amine on electrophilic sulfur atom of benzenesulfonyl chloride in aqueous na2co3 at ph 10 under stirring at room temperature afforded water-soluble sodium salts of sulfonamide .
Biochemical Pathways
Compounds with similar structures have been found to inhibit the vegf-induced huvec cell migration , indicating its potential anti-angiogenic activity.
Result of Action
Similar compounds have been found to inhibit vegfr1 with ic50 values of 25 and 19 μM, respectively . This suggests that this compound may also have inhibitory effects on certain cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3-diphenylpropyl)oxalamide typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine, which is then reacted with oxalyl chloride to form the corresponding oxalamide intermediate. This intermediate is subsequently reacted with 3,3-diphenylpropylamine under controlled conditions to yield the final product. The reactions are usually carried out in an inert atmosphere using solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine may be employed to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms could be utilized to enhance efficiency and reproducibility. Additionally, purification techniques such as recrystallization and chromatography would be essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3-diphenylpropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxalamide group to corresponding amines.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines.
Scientific Research Applications
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3-diphenylpropyl)oxalamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as enzyme inhibitors or receptor modulators.
Materials Science: Its structural properties could be exploited in the design of novel organic materials for electronic devices, such as organic light-emitting diodes (OLEDs).
Biological Studies: The compound can be used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides: These compounds share the dihydrobenzo[b][1,4]dioxin core but differ in their functional groups and overall structure.
Phenanthroimidazole derivatives: These compounds also feature fused aromatic rings and are used in similar applications, such as OLEDs.
Uniqueness
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3-diphenylpropyl)oxalamide is unique due to its combination of the dihydrobenzo[b][1,4]dioxin moiety with a diphenylpropyl group linked through an oxalamide bridge. This unique structure imparts specific chemical and physical properties that can be tailored for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,3-diphenylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c28-24(25(29)27-20-11-12-22-23(17-20)31-16-15-30-22)26-14-13-21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,21H,13-16H2,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXYDGPQEVDCPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-((4-Bromophenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B3014383.png)
![2-acetamido-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3014386.png)
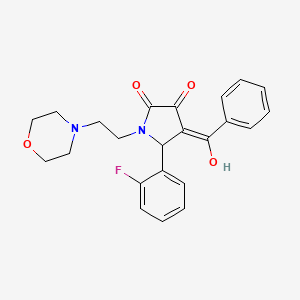
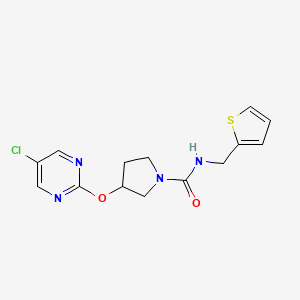
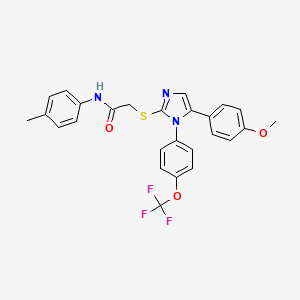
![1-[(3As,6R,6aR)-6-hydroxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl]prop-2-en-1-one](/img/structure/B3014391.png)
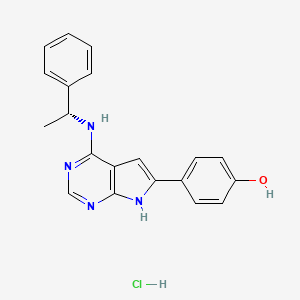
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B3014395.png)
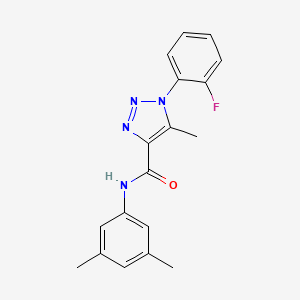
![ethyl 5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B3014398.png)
![2-{[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B3014400.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea](/img/structure/B3014401.png)
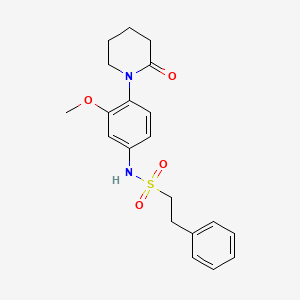
![3-[(E)-3-(dimethylamino)prop-2-enoyl]-5-hydroxy-5-methyl-4-phenyl-1H-pyrrol-2-one](/img/structure/B3014404.png)
